molecular formula C26H44Br2O10 B8119363 1,1'-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane)

1,1'-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane)

Cat. No.: B8119363
M. Wt: 676.4 g/mol
InChI Key: CSPMEJCMZUZIDO-UHFFFAOYSA-N
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Description

1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is a synthetic organic compound with the molecular formula C26H44Br2O10 It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two long chains of pentaoxapentadecane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) typically involves a multi-step reaction process. The initial step often includes the bromination of a phenylene derivative to introduce bromine atoms at the desired positions on the aromatic ring. This is followed by the attachment of pentaoxapentadecane chains through etherification reactions. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the etherification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce hydroxyl or carbonyl derivatives .

Scientific Research Applications

1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in halogen bonding, while the ether linkages can interact with various functional groups in target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is unique due to its long pentaoxapentadecane chains, which provide distinct physical and chemical properties compared to similar compounds. These long chains can enhance the compound’s solubility, flexibility, and potential for forming complex molecular architectures .

Properties

IUPAC Name

1,4-dibromo-2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44Br2O10/c1-29-3-5-31-7-9-33-11-13-35-15-17-37-21-23-19-26(28)24(20-25(23)27)22-38-18-16-36-14-12-34-10-8-32-6-4-30-2/h19-20H,3-18,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPMEJCMZUZIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC1=CC(=C(C=C1Br)COCCOCCOCCOCCOC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44Br2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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